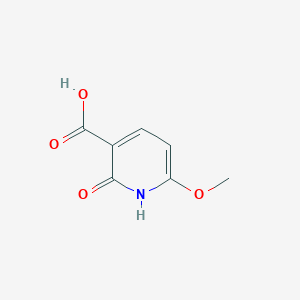

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 52978-83-3) is a pyridone derivative characterized by a methoxy group at the 6-position and a carboxylic acid moiety at the 3-position of the dihydropyridine ring. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry and materials science. Its structure combines electron-withdrawing (carboxylic acid) and electron-donating (methoxy) groups, influencing its reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

6-methoxy-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-3-2-4(7(10)11)6(9)8-5/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPLDFOAXLYNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline. This reaction produces 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which then reacts with active methylene nitriles to afford the desired product . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and subsequent acidification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties . Additionally, its derivatives may interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Substituent Variations in 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Key Observations :

- Substituent Position : The 6-methoxy derivative (target compound) exhibits distinct electronic effects compared to 6-phenyl or 6-trifluoromethyl analogs. The methoxy group enhances solubility in polar solvents, whereas bulky aryl groups (e.g., phenyl) increase melting points due to improved crystal packing .

- N-Substitution : Alkylation at the 1-position (e.g., ethyl, benzyl) modifies steric and electronic profiles, impacting biological activity. For example, 1-benzyl derivatives are intermediates in decarboxylation reactions critical for drug synthesis .

Key Observations :

Key Observations :

- Solubility : Methoxy and hydroxy derivatives exhibit higher aqueous solubility compared to aryl-substituted analogs (e.g., phenyl, trifluoromethyl) .

- Biological Relevance: Fluorinated and aryl-substituted derivatives show promise as receptor agonists (e.g., cannabinoid receptor type 2) or enzyme inhibitors .

Biological Activity

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 410090-04-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula: C7H7NO4

- Molecular Weight: 169.13 g/mol

- Solubility: Highly soluble in water (4.78 mg/ml) .

- Melting Point: Predicted at approximately 147.06 °C .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that compounds with a similar structure exhibit anticancer properties. For instance, derivatives of pyridinone have been shown to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to cell death through intrinsic and extrinsic pathways .

Table 1: Summary of Anticancer Studies

Neuroprotective Effects

This compound may also exhibit neuroprotective properties. In studies involving dopaminergic neuronal precursor cells exposed to neurotoxic agents, compounds with similar structures were found to rescue neuronal cells from oxidative stress-induced apoptosis .

Table 2: Neuroprotective Studies

| Study Reference | Model Used | Treatment Type | Outcome |

|---|---|---|---|

| Kyriakou et al. | LUHMES cells | Compound treatment against neurotoxins | Protection against toxicity |

The biological effects of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation: Increased ROS levels can lead to apoptosis in cancerous cells while providing neuroprotection under certain conditions.

- Metal Chelation: The compound's ability to chelate metals may influence cellular processes related to iron metabolism, which is critical in both cancer progression and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies: A methylated analogue demonstrated significant anticancer activity against melanoma by inducing oxidative stress selectively in cancer cells .

- Neuroprotection Research: The compound's ability to protect dopaminergic neurons from neurotoxins suggests its potential for treating neurodegenerative diseases like Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do their yields compare?

- The compound is commonly synthesized via oxidation of substituted pyridine precursors. For example, 6-bromopyridine-2-carboxylic acid can be refluxed with sodium methoxide in methanol, yielding 84% of the product after acidification and filtration . Alternative methods involve heating 4-methylpyridine derivatives in concentrated sulfuric acid (65% yield) . Optimization of reaction time (e.g., 6-hour reflux) and stoichiometric ratios (e.g., excess oxidizing agents like KMnO₄) are critical for maximizing yields .

Q. Which analytical techniques are recommended for confirming the structural identity of this compound?

- 1H-NMR : Look for characteristic peaks such as the methoxy group (δ 3.85–4.0 ppm), pyridine protons (δ 7.0–8.3 ppm), and carboxylic acid protons (broad peak near δ 9.2–13.3 ppm) .

- Elemental Analysis : Expected values for C₇H₇NO₃ are C: 54.92%, H: 4.57%, N: 9.15%, with experimental deviations ≤ 0.3% indicating purity .

- Melting Point : Reported values range from 129–130°C (pure product) to lower values if impurities are present .

Q. How should researchers handle discrepancies in reported physical properties, such as melting points?

- Conflicting data (e.g., 129–130°C vs. 38.5–39.5°C ) may arise from polymorphic forms or impurities. Cross-validate using multiple techniques (e.g., NMR, HPLC) and replicate synthesis under controlled conditions. Recrystallization from ethanol or water is recommended to isolate pure forms .

Q. What methods are used to assess purity, and how are impurities addressed?

- Chromatography : GC and HPLC with >95.0% purity thresholds are standard .

- Recrystallization : Ethanol or aqueous HCl can remove by-products like unreacted starting materials .

- By-Product Identification : Monitor for intermediates (e.g., copper salts) via TLC or mass spectrometry .

Advanced Research Questions

Q. How do reaction mechanisms differ between potassium permanganate and sulfuric acid-mediated syntheses?

- KMnO₄ Oxidation : Proceeds via radical intermediates in alkaline conditions, selectively oxidizing methyl groups to carboxylic acids without degrading the pyridine ring .

- H₂SO₄ Cyclization : Involves acid-catalyzed dehydration and ring closure, favoring dihydropyridine formation . Competing pathways (e.g., over-oxidation) require strict temperature control (120°C) .

Q. What strategies mitigate low yields in large-scale synthesis?

- Catalyst Optimization : Use phase-transfer catalysts to enhance KMnO₄ efficiency in biphasic systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- By-Product Recycling : Copper salts from intermediate steps can be recovered and reused .

Q. How do structural modifications to the dihydropyridine core influence pharmacological activity?

- Carboxamide Derivatives : Substitutions at the 3-carboxylic acid position (e.g., methyl esters) enhance bioavailability and target selectivity in enzyme inhibition assays .

- Heterocyclic Fusion : Thieno[2,3-b]thiophene-fused derivatives exhibit improved antimicrobial activity (IC₅₀ < 10 μM) due to increased lipophilicity .

- SAR Studies : Electron-withdrawing groups (e.g., fluoro) at the 6-position stabilize the dihydropyridine ring, reducing metabolic degradation .

Q. What computational tools are used to predict the stability of derivatives under physiological conditions?

- DFT Calculations : Model hydrolysis pathways of the lactam ring to identify pH-sensitive derivatives .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., cannabinoid receptors) to prioritize compounds for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.